molecular formula C18H13NO3 B2718662 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione CAS No. 1023482-45-2

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2718662
CAS No.: 1023482-45-2
M. Wt: 291.306
InChI Key: WCPCQXDXXUEVRD-UHFFFAOYSA-N
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Description

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione is a functionalized derivative of the privileged indane-1,3-dione scaffold, a structure of high interest in medicinal chemistry and materials science . The indane-1,3-dione core is a versatile electron-acceptor building block, and its active methylene group readily undergoes condensation reactions, such as with aromatic amines, to form the aminomethylene bridge present in this compound, enabling the design of complex molecular architectures . This compound is designed for research applications, particularly in the development of novel bioactive agents. Indane-1,3-dione derivatives are extensively investigated for their diverse biological profiles, which include antimicrobial and anti-oxidative activities . Furthermore, recent research highlights the significant potential of cyclic diketone indanedione derivatives as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . The mechanism is hypothesized to involve the formation of a stable tetrahedral intermediate with the active-site serine residue (Ser195) of the enzyme, disrupting its proteolytic activity . As a research chemical, it serves as a key intermediate for synthesizing more complex molecules and for probing biochemical pathways and enzyme mechanisms.

Properties

IUPAC Name

2-[(3-acetylphenyl)iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-11(20)12-5-4-6-13(9-12)19-10-16-17(21)14-7-2-3-8-15(14)18(16)22/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIDVZWEZTZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione typically involves the condensation of indane-1,3-dione with 3-acetylphenylamine in the presence of a suitable catalyst. One common method is the Knoevenagel condensation reaction, which is carried out under basic conditions using a base such as piperidine or pyridine. The reaction is typically performed in an organic solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The industrial process may also involve the use of alternative solvents and catalysts to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

Synthetic Routes

  • Condensation Reaction : The primary method involves the reaction of indane-1,3-dione with 3-acetylphenylamine in the presence of a suitable acid catalyst.
  • Alternative Methods : Other synthetic strategies may include microwave-assisted synthesis or solvent-free conditions to enhance reaction efficiency.

Biological Applications

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione has been investigated for its potential biological activities:

  • Anticancer Activity : Studies indicate that derivatives of indane-1,3-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.
  • Antimicrobial Properties : The compound has shown activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition : Research highlights its potential to inhibit specific enzymes such as cyclin-dependent kinases and tyrosine kinases, which are crucial in cell cycle regulation and signaling pathways related to cancer.

Material Science Applications

The unique properties of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione make it suitable for various applications in material science:

  • Organic Electronics : Its ability to form stable films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to favorable charge transport properties.
  • Sensors : The compound can be utilized in biosensing applications due to its interaction with biological molecules, allowing for the development of sensitive detection systems.

Case Studies and Research Findings

Several studies have documented the applications of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of indane derivatives, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide future drug design.
  • Material Characterization : Research involving the use of this compound in organic electronics showed promising results in terms of charge mobility and stability when incorporated into device architectures.

Mechanism of Action

The mechanism of action of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally analogous indane-1,3-dione derivatives (Table 1). Key differences arise from substituents on the phenyl ring and the nature of the amino-methylene linkage.

Table 1: Structural Comparison of Indane-1,3-Dione Derivatives

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione 3-Acetyl C₁₈H₁₄NO₃ 293.31 Acetyl, amino-methylene
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione 4-Methylsulfanyl C₁₆H₁₂O₂S 276.33 Methylsulfanyl, diketone
2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione 2-Fluorophenyl-piperazinyl C₂₀H₁₆FN₃O₂ 349.36 Fluorophenyl, piperazinyl
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione 3,5-Dichloro C₁₆H₉Cl₂NO₂ 318.16 Dichlorophenyl, amino-methylene
2-(4-(2-Hydroxyethyl)phenyl)isoindoline-1,3-dione 4-Hydroxyethyl C₁₆H₁₃NO₃ 267.28 Hydroxyethyl, isoindoline-dione

Key Observations:

  • Electronic Effects: The acetyl group in the target compound enhances electron-withdrawing properties compared to electron-donating groups like methylsulfanyl or hydroxyethyl . This may improve stability in redox reactions or charge-transfer applications.
  • Steric Hindrance: Derivatives with bulkier substituents (e.g., piperazinyl in ) exhibit reduced reactivity in Knoevenagel condensations due to steric constraints.

Biological Activity

2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H15_{15}N1_{1}O2_{2}
  • Molecular Weight : 253.30 g/mol
  • IUPAC Name : 2-(((3-acetylphenyl)amino)methylene)indane-1,3-dione

This structure contains an indane core linked to an acetylphenyl moiety through an imine linkage, which is crucial for its biological activity.

The biological activity of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may exert its effects through:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways, including tyrosinase, which plays a significant role in melanin synthesis .
  • Antimicrobial Activity : It has demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
  • Antioxidant Effects : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Properties

The antimicrobial activity of 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione was evaluated against several bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa30

These findings indicate that the compound possesses significant antibacterial properties, particularly against Staphylococcus aureus.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the biosynthesis of melanin. Inhibition of this enzyme can lead to depigmentation effects, making it a target for cosmetic applications. The inhibitory activity of the compound was assessed using an enzymatic assay:

CompoundIC50 (µM)
2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione19.32
Kojic Acid (Positive Control)10.00

The IC50 value indicates that the compound is a moderate inhibitor of tyrosinase compared to kojic acid, a well-known skin-lightening agent .

Study on Antioxidant Activity

A study investigated the antioxidant potential of various derivatives of indane-1,3-dione compounds, including 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione. The results showed that this compound exhibited notable free radical scavenging activity with an IC50 value of 15 µM, demonstrating its potential as an antioxidant agent.

Clinical Implications

Given its biological activities, particularly in enzyme inhibition and antimicrobial effects, there is ongoing research into the therapeutic applications of this compound in dermatology and infectious diseases. Future studies are expected to explore its efficacy in clinical settings and potential side effects.

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic properties and susceptibility to nucleophilic/electrophilic attacks .
  • Molecular Docking : Screen against target proteins (e.g., fungal cytochrome P450 enzymes) to predict binding affinities and guide bioactivity studies .
  • MD Simulations : Evaluate solvation effects and conformational stability in biological membranes .

How do structural modifications (e.g., substituent variations) influence the biological activity of arylidene indanone derivatives?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -F, -CF₃): Enhance electrophilicity of the imine bond, increasing interactions with microbial enzymes (e.g., antifungal activity) .
  • Acetyl vs. Methoxy Groups : The acetyl group in 2-(((3-Acetylphenyl)amino)methylene)indane-1,3-dione may improve membrane permeability compared to methoxy derivatives .
  • Substituent Position : Para-substituted analogs often show higher activity than ortho due to reduced steric hindrance .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question

  • Comparative Assays : Standardize protocols (e.g., MIC values for antifungal activity using Candida albicans ATCC 10231) to eliminate variability .
  • SAR Analysis : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity trends using QSAR models .
  • Control Experiments : Test for degradation products or solvent interference (e.g., DMSO cytotoxicity in cell-based assays) .

What methodologies are recommended for evaluating enzyme inhibition potential (e.g., acetylcholinesterase)?

Advanced Research Question

  • Ellman’s Assay : Measure IC₅₀ values via spectrophotometric detection of thiocholine formation at 412 nm .
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots.
  • In Silico Validation : Compare docking scores with known inhibitors (e.g., donepezil) to prioritize compounds for in vivo testing .

What challenges arise in scaling up the synthesis from laboratory to pilot-scale production?

Advanced Research Question

  • Solvent Volume : Transition from batch reflux (50 mL scale) to continuous flow systems for safer handling of large volumes.
  • Catalyst Recovery : Replace homogeneous catalysts (e.g., piperidine) with heterogeneous alternatives (e.g., zeolites) to simplify purification .
  • Thermal Stability : Monitor exothermic reactions (e.g., condensation steps) to prevent decomposition at higher scales .

How can researchers validate the proposed mechanism of action for antimicrobial activity?

Advanced Research Question

  • ROS Assays : Quantify reactive oxygen species (e.g., H₂O₂) in microbial cells using fluorescent probes (e.g., DCFH-DA) .
  • Gene Expression Profiling : Use RT-qPCR to assess downregulation of fungal ergosterol biosynthesis genes (e.g., ERG11) .
  • Membrane Permeability Tests : Employ propidium iodide staining to visualize cell membrane disruption .

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